molecular formula C14H16BrNO B14765486 6-Bromo-2-neopentylisoquinolin-1(2H)-one

6-Bromo-2-neopentylisoquinolin-1(2H)-one

Cat. No.: B14765486
M. Wt: 294.19 g/mol
InChI Key: LCIHYYMGYIMNAQ-UHFFFAOYSA-N
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Description

6-Bromo-2-neopentylisoquinolin-1(2H)-one is a brominated isoquinolinone derivative characterized by a neopentyl (2,2-dimethylpropyl) substituent at the 2-position of the isoquinolinone core. Isoquinolinones are frequently employed as intermediates in pharmaceutical synthesis due to their bioactivity, particularly in kinase inhibition and anticancer applications .

Properties

Molecular Formula

C14H16BrNO

Molecular Weight

294.19 g/mol

IUPAC Name

6-bromo-2-(2,2-dimethylpropyl)isoquinolin-1-one

InChI

InChI=1S/C14H16BrNO/c1-14(2,3)9-16-7-6-10-8-11(15)4-5-12(10)13(16)17/h4-8H,9H2,1-3H3

InChI Key

LCIHYYMGYIMNAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1C=CC2=C(C1=O)C=CC(=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Alkyl Substituents

Key structural analogs differ primarily in substituent type and position on the isoquinolinone scaffold. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-2-neopentylisoquinolin-1(2H)-one Not Provided C₁₄H₁₆BrNO* Neopentyl (2) ~294.19 Hypothesized improved metabolic stability
6-Bromo-2-methylisoquinolin-1(2H)-one 864866-92-2 C₁₀H₈BrNO Methyl (2) 238.08 Medical intermediate; high purity (95%+)
6-Bromo-3-methylisoquinolin-1(2H)-one 872018-40-1 C₁₀H₈BrNO Methyl (3) 238.08 Pharmaceuticals; white powder form
6-Bromo-2-(difluoromethyl)isoquinolin-1(2H)-one 864867-08-3 C₁₀H₆BrF₂NO Difluoromethyl (2) 274.06 Electronegative substituent; impacts electronic properties

Notes:

  • Neopentyl vs. Methyl : The neopentyl group’s bulkiness likely reduces enzymatic degradation compared to methyl, extending half-life in biological systems. However, it may lower solubility in polar solvents.
  • Positional Isomerism: Methyl at the 3-position (vs.
  • Electron-Withdrawing Groups : The difluoromethyl group introduces electronegativity, which could enhance metabolic stability and alter reactivity in cross-coupling reactions .

Analogs with Aromatic and Functionalized Substituents

Compound Name CAS Number Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-2-(4-methoxybenzyl)-2H-isoquinolin-1-one 1036712-58-9 C₁₇H₁₄BrNO₂ 4-Methoxybenzyl (2) 344.20 Increased lipophilicity; potential CNS activity
4-Bromo-2-methylisoquinolin-1(2H)-one 33930-63-1 C₁₀H₈BrNO Methyl (4) 238.08 Positional isomer; impacts electronic distribution

Notes:

  • Bromine Position: Bromine at the 4-position (vs. 6-position) alters the electron density of the isoquinolinone core, influencing reactivity in substitution reactions .

Research Findings and Implications

  • Synthetic Challenges : Neopentyl-substituted compounds may require specialized synthetic routes due to steric hindrance, whereas methyl analogs are more straightforward to synthesize .
  • Biological Activity : Methyl and difluoromethyl derivatives are prevalent in drug discovery, with methyl groups balancing solubility and activity. Neopentyl’s bulk could mitigate off-target interactions .

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